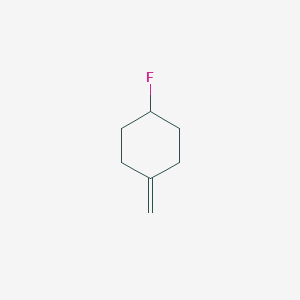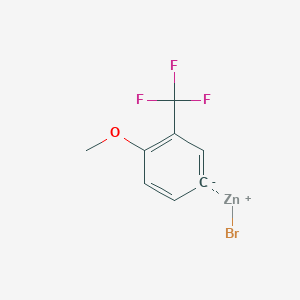
(4-Methoxy-3-(trifluoromethyl)phenyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-methoxy-3-(trifluoromethyl)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the trifluoromethyl group enhances its reactivity and stability, making it a versatile reagent in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxy-3-(trifluoromethyl)phenyl)zinc bromide typically involves the reaction of (4-methoxy-3-(trifluoromethyl)phenyl) bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(4-methoxy-3-(trifluoromethyl)phenyl) bromide+Zn→(4-methoxy-3-(trifluoromethyl)phenyl)zinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale manufacturing. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
(4-methoxy-3-(trifluoromethyl)phenyl)zinc bromide undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halide groups in organic molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Reaction Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products Formed
The major products formed from reactions involving this compound are typically complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
科学的研究の応用
Chemistry
In chemistry, (4-methoxy-3-(trifluoromethyl)phenyl)zinc bromide is used as a reagent in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it a crucial tool in the development of new synthetic methodologies.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological and medicinal properties. These compounds are often explored for their potential as drug candidates or bioactive molecules.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and specialty chemicals. Its reactivity and stability make it an ideal reagent for large-scale chemical manufacturing.
作用機序
The mechanism of action of (4-methoxy-3-(trifluoromethyl)phenyl)zinc bromide involves its role as a nucleophilic reagent in chemical reactions. The zinc atom in the compound coordinates with the organic substrate, facilitating the transfer of the phenyl group to the target molecule. This process is often catalyzed by palladium or other transition metals, which help to activate the organic halide and promote the formation of new carbon-carbon bonds.
類似化合物との比較
Similar Compounds
(4-(Trifluoromethyl)phenyl)zinc bromide: Similar in structure but lacks the methoxy group, which can influence its reactivity and stability.
(3-(Trifluoromethyl)phenyl)zinc bromide: The trifluoromethyl group is positioned differently, affecting the compound’s electronic properties and reactivity.
4-(Trifluoromethoxy)phenylmagnesium bromide: A Grignard reagent with similar applications but different reactivity due to the presence of magnesium instead of zinc.
Uniqueness
(4-methoxy-3-(trifluoromethyl)phenyl)zinc bromide is unique due to the presence of both the methoxy and trifluoromethyl groups. These functional groups enhance the compound’s reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to participate in a wide range of chemical reactions and form complex organic molecules sets it apart from other similar compounds.
特性
分子式 |
C8H6BrF3OZn |
|---|---|
分子量 |
320.4 g/mol |
IUPAC名 |
bromozinc(1+);1-methoxy-2-(trifluoromethyl)benzene-4-ide |
InChI |
InChI=1S/C8H6F3O.BrH.Zn/c1-12-7-5-3-2-4-6(7)8(9,10)11;;/h3-5H,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
LJUQQHUSSUYACL-UHFFFAOYSA-M |
正規SMILES |
COC1=C(C=[C-]C=C1)C(F)(F)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B14893962.png)
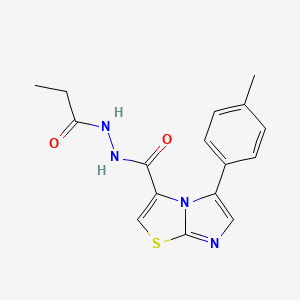
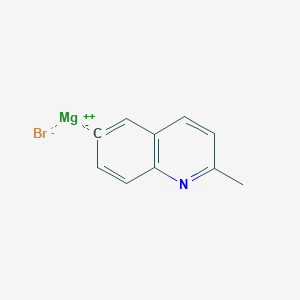
![4-[(Di-i-propylamino)methyl]phenylZinc bromide](/img/structure/B14893983.png)
![4-Chloro-2-methyl-5-nitrobenzo[d]thiazole](/img/structure/B14893992.png)
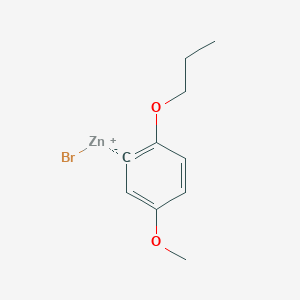
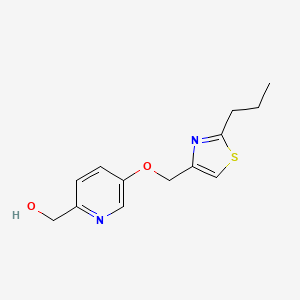
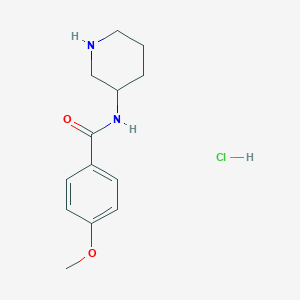
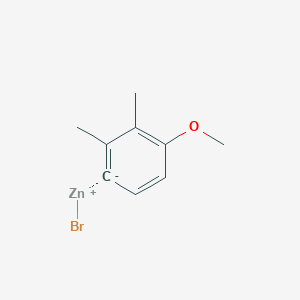
![6-Fluoro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14894039.png)
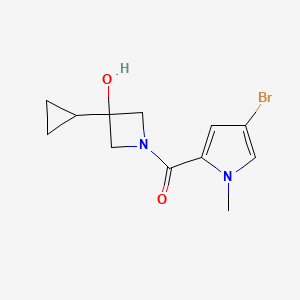
![3-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14894064.png)
![(2E)-4-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14894067.png)
